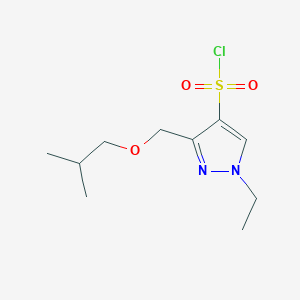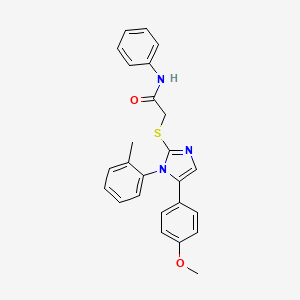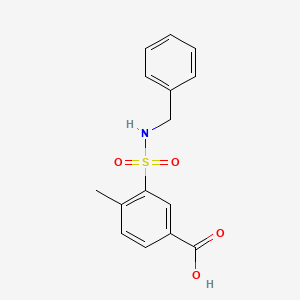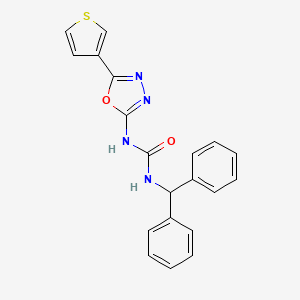![molecular formula C12H19NO5 B3005775 Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid CAS No. 1273566-11-2](/img/structure/B3005775.png)
Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Bile Pigments : This compound has been used in the synthesis of bile pigments like mesourobilin dimethyl esters, demonstrating its utility in complex organic synthesis processes (Gossauer & Weller, 1978).
Chiral Resolution Agents : The compound's enantiomers have been utilized as chiral resolving agents, highlighting its role in the separation of other chiral molecules (Piwowarczyk et al., 2008).
Synthesis of Amino Acids : It has been employed in the synthesis of enantiomerically pure amino acids, which are fundamental building blocks in biochemistry (Jiménez et al., 2001).
Hydroxylated α-Amino Acids Synthesis : The compound is instrumental in synthesizing hydroxylated α-amino acids, used in a wide array of biochemical applications (Rassu et al., 1994).
Furo[2,3-c]pyrroles Synthesis : Its role in the synthesis of furo[2,3-c]pyrroles and benzofuro[2,3-c]pyrroles, which are important heterocyclic compounds in medicinal chemistry, is noted (Sha et al., 1995).
Azabicycloalkane Systems : It has been used in the synthesis of azabicycloalkane systems, relevant in the development of new pharmaceutical compounds (Zanardi et al., 2008).
Pharmaceutical and Medicinal Research
Building Blocks for Biologically Active Compounds : The compound serves as a chiral building block in the synthesis of biologically active nitrogen-containing compounds, demonstrating its relevance in pharmaceutical research (Takahata et al., 1991).
Supramolecular Self-Assembly : Its derivatives have been studied for their role in supramolecular self-assembly, which is crucial in the development of new materials and drug delivery systems (Kălmăn et al., 2001).
Wirkmechanismus
Target of Action
The compound contains atert-butoxycarbonyl (t-Boc) group , which is commonly used in synthetic organic chemistry as a protecting group . Protecting groups are used to temporarily mask reactive functional groups in a molecule during a chemical reaction .
Mode of Action
The t-Boc group in the compound is introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch . The t-Boc group serves as a protecting group, preventing the functional group it shields from participating in chemical reactions .
Biochemical Pathways
The introduction of the t-boc group into organic compounds can influence the course of chemical reactions, leading to different products . This can potentially affect various biochemical pathways depending on the specific organic compound that the t-Boc group is introduced into .
Pharmacokinetics
The presence of the t-boc group can influence these properties by altering the compound’s reactivity and stability .
Result of Action
The introduction of the t-Boc group into organic compounds can lead to the formation of tertiary butyl esters . These esters find large applications in synthetic organic chemistry . The exact molecular and cellular effects would depend on the specific organic compound that the t-Boc group is introduced into .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of introducing the t-Boc group into organic compounds is improved using flow microreactor systems . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNHADCKOZUFOT-HRDYMLBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3005692.png)


![2-[[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3005696.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B3005700.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3005702.png)


![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)
![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)

